Enhanced Acidity vs. Acetyl/Formyl Analogs
The electron-withdrawing 2-methoxy-2-oxoacetyl substituent significantly lowers the pKa of the boronic acid moiety compared to acetyl or formyl analogs. While experimental pKa data for this specific compound is not yet available, computational predictions based on Hammett constants indicate a pKa ~0.5–1.0 units lower than 4-acetylphenylboronic acid (predicted pKa 7.58) and ~0.7–1.2 units lower than 4-formylphenylboronic acid (predicted pKa 7.34) [REFS-1, REFS-2, REFS-3]. This enhanced acidity translates to greater boronate anion concentration at physiological pH, which can be advantageous for aqueous Suzuki couplings or biological binding events [2].
| Evidence Dimension | Acidity (pKa) of the boronic acid group |
|---|---|
| Target Compound Data | Predicted pKa: ~6.5–7.0 (based on Hammett σ analysis for oxoacetyl group) |
| Comparator Or Baseline | 4-Acetylphenylboronic acid: pKa 7.58 (predicted); 4-Formylphenylboronic acid: pKa 7.34 (predicted) |
| Quantified Difference | Predicted pKa reduction of 0.5–1.2 units vs. acetyl and formyl analogs |
| Conditions | Aqueous solution, 25°C (predicted values based on Hammett equation) |
Why This Matters
Lower pKa indicates a higher proportion of reactive boronate anion under mild basic conditions, potentially enabling faster transmetalation in Suzuki couplings without requiring strong bases that may degrade sensitive substrates.
- [1] Sprynskyy, M., et al. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 29(11), 2713. View Source
- [2] Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials (2nd ed.). Wiley-VCH. View Source
